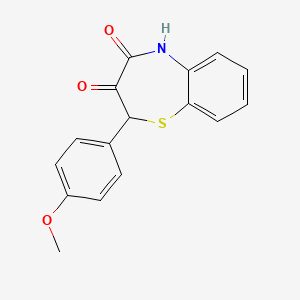
2-(4-methoxyphenyl)-1,5-benzothiazepine-3,4(2H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-1,5-benzothiazepine-3,4(2H,5H)-dione is a heterocyclic compound that belongs to the benzothiazepine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a methoxyphenyl group adds to its chemical diversity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1,5-benzothiazepine-3,4(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable dicarbonyl compound in the presence of a catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete cyclization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
2-(4-methoxyphenyl)-1,5-benzothiazepine-3,4(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl groups to alcohols using reducing agents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted benzothiazepine derivatives
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(4-methoxyphenyl)-1,5-benzothiazepine-3,4(2H,5H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to alter cellular responses.
Pathways: Interference with signaling pathways that regulate cell growth, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
1,5-Benzothiazepine-3,4(2H,5H)-dione: Lacks the methoxyphenyl group, leading to different reactivity and biological activity.
2-(4-Hydroxyphenyl)-1,5-Benzothiazepine-3,4(2H,5H)-dione: The presence of a hydroxy group instead of a methoxy group can significantly alter its chemical properties and biological effects.
Uniqueness
2-(4-methoxyphenyl)-1,5-benzothiazepine-3,4(2H,5H)-dione is unique due to the presence of the methoxyphenyl group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate.
属性
CAS 编号 |
97801-79-1 |
|---|---|
分子式 |
C16H13NO3S |
分子量 |
299.3 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-5H-1,5-benzothiazepine-3,4-dione |
InChI |
InChI=1S/C16H13NO3S/c1-20-11-8-6-10(7-9-11)15-14(18)16(19)17-12-4-2-3-5-13(12)21-15/h2-9,15H,1H3,(H,17,19) |
InChI 键 |
LGFTULJJDDFVFE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2C(=O)C(=O)NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


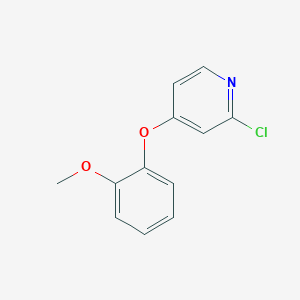
![(1E)-N-[2,6-Di(propan-2-yl)phenyl]-2-methylpropan-1-imine](/img/structure/B8578805.png)
![3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine](/img/structure/B8578813.png)
![[RuPhos Palladacycle]](/img/structure/B8578817.png)
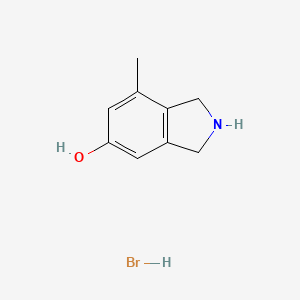
![2-(4-Chloro-phenyl)-2-[4-(1H-pyrazol-4-yl)-phenyl]-morpholine](/img/structure/B8578840.png)
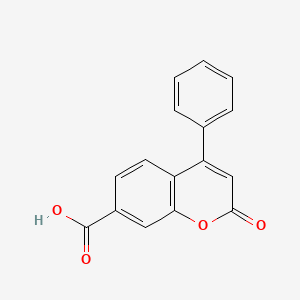
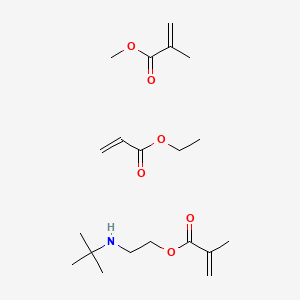
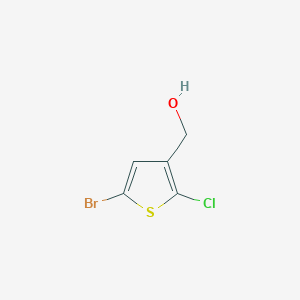
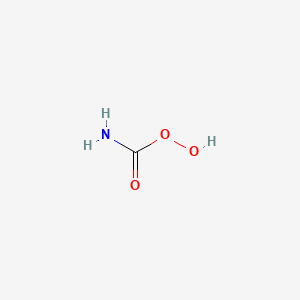
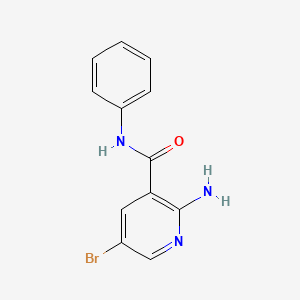
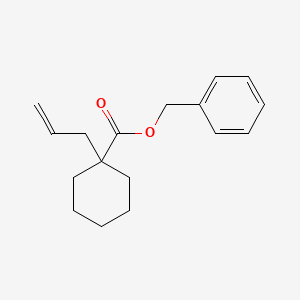
![2-Bromo-N-(4-chlorobenzyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8578902.png)
![4-Methyl-2-[(pyridine-4-carbonyl)amino]thiazole-5-carboxylic acid](/img/structure/B8578919.png)
